
5-(4-Methylphenyl)imidazolidine-2,4-dione
Overview
Description
Imidazolidine-2,4-diones are a class of compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The compound 5-(4-Methylphenyl)imidazolidine-2,4-dione, while not directly mentioned in the provided papers, is structurally related to the compounds discussed in the research. These compounds are known for their potential therapeutic applications, including antidiabetic, antidepressant, and antiviral properties, among others .
Synthesis Analysis
The synthesis of imidazolidine-2,4-diones and their derivatives typically involves the condensation of appropriate precursors. For instance, the synthesis of imidazopyridine thiazolidine-2,4-diones was achieved by designing and synthesizing from corresponding pyridines . Another method involved the catalytic hydrogenation of benzylidene compounds to yield 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione . Additionally, a three-component condensation method was developed for the synthesis of imidazo[4,5-b]pyridine-2,5(4H,6H)-diones, which also allowed for the creation of 5-substituted 1-phenylhydantoins .
Molecular Structure Analysis
The molecular structure of imidazolidine-2,4-diones is crucial for their biological activity. X-ray diffraction studies have been used to verify the structure of these compounds, such as the structure of 5-methyl-5-(4-nitrophenyl)-3-phenylimidazolidine-2,4-dione . The structure of the Z isomer of 5-[(4-methoxyphenyl)methylene]imidazolidine-2,4-dione was also determined, revealing a planar molecule with specific bond lengths and angles .
Chemical Reactions Analysis
Imidazolidine-2,4-diones undergo various chemical reactions that are significant for their biological applications. For example, the reaction of substituted phenyl isocyanates with certain nitriles was used to prepare substituted imidazolidin-2,4-diones . The base-catalyzed hydrolysis of these compounds was studied, showing that the presence of electron-acceptor substituents in the phenyl group of the imidazolidine-2,4-dione cycle increases the reaction rate .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-diones are influenced by their molecular structure. For instance, the nonplanarity of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione contributes to its stability through various intermolecular interactions . The presence of substituents on the imidazolidine-2,4-dione ring can significantly affect the compound's inhibitory activity, as seen in the study of novel HIV-1 fusion inhibitors .
Scientific Research Applications
Dual Receptor and Serotonin Transporter Affinity
5-Arylimidazolidine-2,4-dione derivatives, including 5-(4-Methylphenyl)imidazolidine-2,4-dione, have been studied for their dual affinity toward 5-HT1A receptors and serotonin transporters (SERT). These compounds exhibit properties that may enhance SERT blocking efficacy, partial 5-HT1A agonism, and 5-HT2A antagonism. They also show selectivity over adrenergic α1 receptors. Some derivatives demonstrated promising antidepressant and anxiolytic activities in animal models, indicating their potential in mental health treatments (Czopek et al., 2013).
DNA Binding Studies
Imidazolidine derivatives like 5-(4-Methylphenyl)imidazolidine-2,4-dione have been examined for their DNA binding affinity. This research is incited by their structural diversity and potential anti-tumor activities. The strength of their binding to DNA has been explored using techniques like cyclic voltammetry and UV-Vis spectroscopy, suggesting their relevance in cancer research and potential as anti-cancer drugs (Shah et al., 2013).
Antidepressant Activity
Studies on derivatives of imidazolidine-2,4-dione, including the 5-(4-Methylphenyl) variant, have shown potential antidepressant activity. For instance, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, a similar compound, exhibited antidepressant effects in mice without significant inhibition of monoamine uptake or monoamine oxidase activity, suggesting a unique mechanism of action distinct from traditional antidepressants (Wessels et al., 1980).
Antitumor Activity
The design and synthesis of imidazolidine-2,4-dione analogues, including those with a 5-(4-Methylphenyl) structure, have been evaluated for their antitumor activities. Some compounds have shown significant cytotoxic potency against various cancer cell lines, highlighting their potential in cancer therapy (El-Sayed et al., 2018).
Pharmacological Evaluation
Imidazolidine-2,4-dione derivatives have been synthesized and evaluated pharmacologically. Their binding with androgen receptors has been studied, suggesting potential applications in treating conditions related to androgen receptors (Jawhar et al., 2018).
5-HT1A Receptor Agonist with Potential Antidepressant and Anxiolytic Activity
Certain imidazolidine-2,4-dione derivatives have been synthesized and shown to exhibit high affinity for 5-HT1A and 5-HT2A receptors. Some compounds demonstrated significant antidepressant-like effects in animal models, indicating their potential in mental health treatments (Czopek et al., 2010).
Mechanism of Action
Target of Action
The primary targets of 5-(4-Methylphenyl)imidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These proteins belong to the poly (ADP-ribose) polymerase family and play an essential role in various cellular processes .
Mode of Action
5-(4-Methylphenyl)imidazolidine-2,4-dione interacts with its targets, TNKS-1 and TNKS-2, through a dual-inhibitory mechanism . The compound binds to conserved residues in both TNKS-1 and TNKS-2, leading to high-affinity interactions . This binding results in the inhibition of TNKS-1 and TNKS-2 .
Biochemical Pathways
The inhibition of TNKS-1 and TNKS-2 by 5-(4-Methylphenyl)imidazolidine-2,4-dione affects several biochemical pathways. TNKS are known to be involved in various oncogenic pathways such as telomeric sustentation, the hippo (HPO)-signaling pathway, supervision of cell division, the uptake of glucose, and the Wnt/β-catenin pathway . The inhibition of TNKS can therefore disrupt these pathways and their downstream effects.
Pharmacokinetics
The compound’s binding free energy towards tnks-1 and tnks-2 has been estimated to be -4388 kcal/mol and -3079 kcal/mol, respectively . This indicates a favorable binding, which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties and its bioavailability.
Result of Action
The result of the action of 5-(4-Methylphenyl)imidazolidine-2,4-dione is the inhibition of TNKS-1 and TNKS-2 . This leads to disruptions in the biochemical pathways that these proteins are involved in, potentially leading to antitumor effects .
properties
IUPAC Name |
5-(4-methylphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-2-4-7(5-3-6)8-9(13)12-10(14)11-8/h2-5,8H,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJOIZOYRMNZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512575 | |
| Record name | 5-(4-Methylphenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69489-37-8 | |
| Record name | 5-(4-Methylphenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



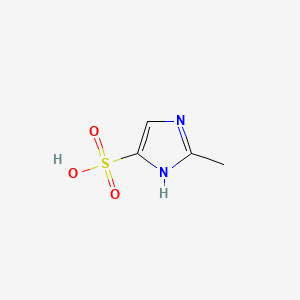
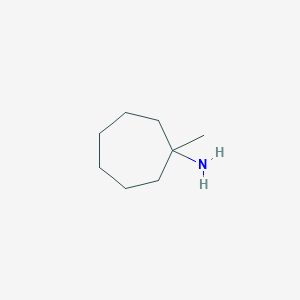
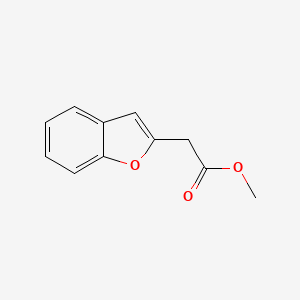


![Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate](/img/structure/B3022464.png)
![methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B3022466.png)
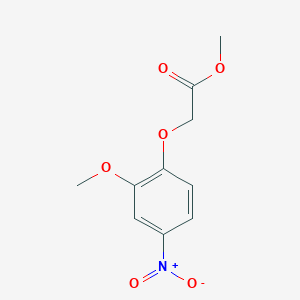
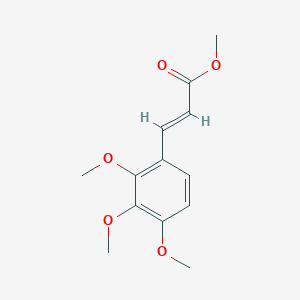
![Methyl 4-[(methylamino)sulfonyl]benzoate](/img/structure/B3022473.png)
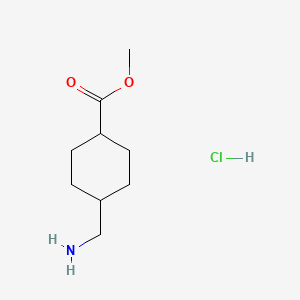

![Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride](/img/structure/B3022477.png)
![Methyl 4-[(dipropylamino)sulfonyl]benzoate](/img/structure/B3022478.png)